Temporin-ALa
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
FLPIVGKLLSGLSGLL |
Origin of Product |
United States |
Methodologies for Isolation and Physicochemical Characterization of Temporin Ala
Peptide Isolation and Purification Techniques from Biological Sources
Temporins are naturally occurring peptides originally discovered in the skin secretions of the European red frog, Rana temporaria. mdpi.complos.org The initial step in their isolation involves obtaining these secretions from the source organism.
The process typically begins with mild electrical stimulation of the frog's skin, which induces the release of granular gland contents without harming the animal. mdpi.com This raw secretion is then collected and lyophilized (freeze-dried) to preserve the peptides and remove water. frontiersin.org
The lyophilized crude secretion is a complex mixture of numerous peptides and proteins. To isolate a specific temporin, the dried material is redissolved in an appropriate solvent, often a water/trifluoroacetic acid (TFA) mixture, and centrifuged to remove insoluble components. frontiersin.org The resulting supernatant undergoes purification, primarily using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.commdpi.com RP-HPLC separates peptides based on their hydrophobicity, allowing for the fractionation of the complex mixture into individual components. The fractions are collected and can be further purified through subsequent rounds of HPLC to achieve a high degree of purity. rcsb.org
Table 1: Overview of Peptide Isolation and Purification Steps
| Step | Technique | Purpose |
| 1. Collection | Mild Transdermal Electrical Stimulation | Induce secretion of peptides from frog skin glands. mdpi.com |
| 2. Preservation | Lyophilization (Freeze-Drying) | Remove water and stabilize the crude peptide mixture. frontiersin.org |
| 3. Initial Separation | Centrifugation | Remove insoluble materials from the redissolved secretion. frontiersin.org |
| 4. Purification | Reversed-Phase HPLC (RP-HPLC) | Separate individual peptides from the complex mixture based on hydrophobicity. mdpi.comrcsb.org |
Spectroscopic and Chromatographic Characterization Methodologies
Once a peptide is purified, its identity and primary structure must be confirmed through rigorous analytical methods.
Mass spectrometry is an indispensable tool for peptide characterization. Initially, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the accurate molecular weight of the purified peptide. researchgate.net This experimental mass is compared against the theoretical mass calculated from the presumed amino acid sequence.
To confirm the exact sequence of amino acids, tandem mass spectrometry (MS/MS) is employed. mdpi.com In this technique, the purified peptide ions are isolated and fragmented. The resulting fragment ions (typically b- and y-ions) produce a spectrum that allows for the de novo sequencing of the peptide, confirming the order of the amino acid residues. mdpi.com This method is crucial for verifying the primary structure and identifying any post-translational modifications, such as the C-terminal amidation common to temporins. plos.orgnih.gov
Table 2: Example of Mass Spectrometry Data for Temporin A (Note: This table is illustrative for the well-characterized Temporin A, as specific data for Temporin-ALa is not available.)
| Parameter | Description | Example Value (for Temporin A) |
| Amino Acid Sequence | The primary structure of the peptide. | FLPLIGRVLSGIL-NH₂ researchgate.net |
| Theoretical Mass | The calculated molecular weight of the amidated peptide. | 1400.9 Da researchgate.net |
| Experimental Mass (ESI-MS) | The molecular weight measured by mass spectrometry. | Confirmed to match theoretical mass. researchgate.net |
| Sequencing Method | Technique used to verify the amino acid order. | Tandem Mass Spectrometry (MS/MS). mdpi.com |
Amino acid analysis (AAA) is a technique used to determine the composition of a peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. researchgate.net This analysis serves two primary purposes:
Confirmation of Composition : The results confirm the presence and relative ratios of the amino acids predicted by the sequence data obtained from mass spectrometry.
Peptide Quantification : AAA can be used to accurately determine the concentration of the peptide solution, which is essential for subsequent biological assays. iiitd.edu.in
This method provides a fundamental check on the peptide's identity and purity, ensuring that the characterized molecule corresponds to the expected sequence. researchgate.net
Structural Biology and Conformational Dynamics of Temporin Ala and Analogues
Primary Structure Analysis and Post-Translational Modifications
The primary structure of temporins is notable for its high content of hydrophobic residues. This inherent hydrophobicity is a defining feature of the family. A crucial aspect of their structure is a post-translational modification that occurs after the peptide is synthesized.
A hallmark of the temporin family is the amidation of the C-terminal amino acid. mdpi.commdpi.com This modification is not incidental; it is the result of a highly conserved region within the temporin precursor sequence. frontiersin.org The precursor peptide contains a C-terminal Glycine (B1666218) residue (often followed by basic residues like Lysine), which acts as the amide donor during post-translational processing. frontiersin.orgnih.gov
The significance of C-terminal amidation is multifaceted:
Role in Antimicrobial Activity: This structural feature plays a critical role in the peptide's antimicrobial efficacy. nih.gov Studies on related peptides have shown that the presence of the C-terminal amide is important for potent activity against bacteria. nih.gov
Influence on Hemolytic Activity: Research on some AMPs indicates that C-terminal amidation can also modulate the peptide's interaction with host cells, in some cases reducing hemolytic (red blood cell-damaging) activity. nih.gov
Secondary Structure Elucidation in Diverse Solvent Environments
The biological activity of temporins is intrinsically linked to their ability to change conformation upon encountering different environments, particularly the transition from an aqueous phase to a lipid membrane.
In aqueous solutions, such as water or phosphate (B84403) buffers, temporins typically lack a defined secondary structure, existing as a disordered or random coil. mdpi.comresearchgate.net However, when introduced into a hydrophobic, membrane-mimicking environment, they undergo a significant conformational change. mdpi.comresearchgate.net Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), which are used to simulate the environment of a bacterial membrane, induce the formation of an α-helical structure. acs.orgmdpi.commdpi.com
This induced α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This amphipathic character is believed to be essential for its mechanism of action, allowing it to interact with and disrupt the lipid bilayer of microbial cell membranes. acs.org The α-helical structure is widely considered to be the active conformation of the peptide. mdpi.comkcl.ac.uk
Circular Dichroism (CD) spectroscopy is a primary tool for monitoring the secondary structure of peptides like temporins. psu.edu CD spectra provide a clear picture of the conformational transition from a random coil to an α-helix.
In an aqueous buffer, the CD spectrum of a temporin typically shows a single minimum near 200 nm, which is characteristic of a random coil conformation. acs.org
In the presence of TFE or SDS micelles, the spectrum transforms to show two distinct negative bands (minima) at approximately 208 nm and 222 nm, a classic signature of an α-helical structure. psu.edumdpi.com
The degree of helicity can be quantified from these spectra. For example, analysis of Temporin A and its analogues in TFE showed a transition from a largely unordered conformation to a structure containing 43-47% α-helix. psu.edu The ratio of the molar ellipticity at these two wavelengths (θ222/θ208) can also provide insights into whether the helices are interacting or forming oligomeric bundles. acs.org
| Peptide | Environment | Predominant Secondary Structure | α-Helix Content (%) | Source |
|---|---|---|---|---|
| Temporin A | Aqueous Buffer | Random Coil | ~32% (unordered) | psu.edu |
| Temporin A | 30% TFE | α-Helix | ~43% | psu.edu |
| Temporin L | Water | Random Coil | Low | researchgate.net |
| Temporin L | TFE | α-Helix | High | researchgate.net |
| Temporin-PKE-3K | 50% TFE | α-Helix | ~72.8% | mdpi.com |
| Temporin B Analogue (TB_KKG6K) | SDS Micelles | α-Helix | Not Quantified | mdpi.com |
Three-Dimensional Structural Determination via Nuclear Magnetic Resonance (NMR)
While CD spectroscopy reveals the secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional (3D) structural information. NMR studies have been pivotal in understanding how temporins are structured within membrane-mimicking environments.
Structures of temporins like Temporin L and Temporin B analogues have been successfully determined in the presence of detergent micelles such as SDS and DPC. novoprolabs.comnih.gov These studies confirm the amphipathic α-helical conformation suggested by CD spectroscopy and reveal the precise orientation of the amino acid side chains. For instance, the NMR structure of a Temporin B hybrid peptide in DPC micelles showed a 'lollipop'-like helical shape sustained by interactions between aromatic and cationic residues. nih.gov
Furthermore, advanced NMR techniques like Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) have been used to determine the structure of temporins when bound to larger, more complex structures like lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. nih.gov This work revealed that in an LPS environment, Temporin L can form a novel antiparallel dimeric structure, where two helical peptides align with each other, stabilized by the packing of aromatic and aliphatic residues. nih.gov
Conformational Flexibility and Dynamics Studies
The static 3D structure does not tell the whole story. The dynamic behavior and conformational flexibility of temporins are also crucial determinants of their biological activity. kcl.ac.uk Molecular dynamics (MD) simulations, often used in conjunction with experimental techniques, have shown that even peptides with nearly identical α-helical structures can exhibit different degrees of flexibility. researchgate.netnih.gov
This differing flexibility, especially at the N-terminus of the peptide, can influence how the peptide inserts into and perturbs the membrane, providing a rationale for the varying potencies and antibacterial spectra observed among different temporins. kcl.ac.uknih.gov For example, despite both adopting stable α-helical conformations, the greater conformational flexibility of Temporin L compared to another peptide, Aurein (B1252700) 2.5, is thought to contribute to its broader spectrum of activity. researchgate.netkcl.ac.uk The N-terminus of Temporin L is believed to be highly flexible, playing a key role in the initial penetration of the target membrane. mdpi.com This highlights that the precise dynamics, and not just the secondary structure, are key to the peptide's function. kcl.ac.uknih.gov
Structure Activity Relationship Sar Studies of Temporin Ala and Analogues
Elucidation of Key Amino Acid Residues for Biological Functionality
Identifying the specific amino acid residues that are critical for a peptide's antimicrobial and cytotoxic activities is a cornerstone of rational peptide design.
Alanine (B10760859) scanning is a powerful technique used to determine the functional contribution of individual amino acid side chains. mdpi.comfrontiersin.org In this method, each amino acid residue in the peptide sequence is systematically replaced with an alanine residue. The resulting analogues are then tested to see how the substitution affects biological activity.
While a complete alanine scan for Temporin A is not widely published, studies on other temporins provide significant insights. For instance, an alanine scan of Temporin-1Ta was conducted to clarify the role of each residue in its antimicrobial and hemolytic activities. novoprolabs.comconicet.gov.ar Such studies help pinpoint "hot spots"—residues essential for membrane interaction, antimicrobial potency, or cell selectivity. frontiersin.orgconicet.gov.ar Similarly, alanine scanning of Temporin B revealed that the Lysine (B10760008) at position 10 is fundamental for its activity. novoprolabs.com Substituting the Glycine (B1666218) at position 6 with Alanine was also found to slightly enhance its activity against Gram-positive bacteria. novoprolabs.com
| Temporin Analogue | Modification | Key Finding | Reference |
|---|---|---|---|
| Temporin B Analogue | G6A (Glycine at pos. 6 → Alanine) | Slightly improved activity against Gram-positive bacteria. | novoprolabs.com |
| Temporin B Analogue | K10A (Lysine at pos. 10 → Alanine) | Activity was fundamentally lost, indicating Lys10 is crucial. | novoprolabs.com |
| Temporin-1Ta Analogues | Systematic Alanine Substitution | Provided insights into critical positions governing antimicrobial vs. hemolytic activity. | novoprolabs.comconicet.gov.ar |
Cationicity : The net positive charge, typically provided by Lysine (Lys) or Arginine (Arg) residues, facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). novoprolabs.commdpi.com Increasing the net positive charge can enhance antimicrobial potency and broaden the spectrum of activity, particularly against Gram-negative bacteria. novoprolabs.comanaspec.com However, excessive cationicity does not always lead to better activity and can sometimes increase toxicity.
Hydrophobicity : The hydrophobic residues are crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane, which is the primary mechanism of cell killing. novoprolabs.comfrontiersin.org Increasing hydrophobicity can lead to stronger antimicrobial activity, but it is also frequently correlated with an increase in hemolytic activity (toxicity to red blood cells) and general cytotoxicity towards mammalian cells. medchemexpress.com For Temporin A, the hydrophobicity of the N-terminal amino acid was found to be important for its activity. medchemexpress.com Studies on Temporin L analogues also highlight that an optimal hydrophobic-hydrophilic balance is a key parameter in designing effective AMPs. novoprolabs.com
The interplay between these two factors is critical for cell selectivity. An optimal balance allows the peptide to effectively bind to and disrupt microbial membranes while having a minimal effect on the more neutral zwitterionic membranes of eukaryotic cells. novoprolabs.comanaspec.com
Impact of Peptide Length and Sequence Variations on Activity Profiles
Temporins are among the shortest known natural AMPs, typically ranging from 10 to 14 amino acids. This short length is advantageous for chemical synthesis, reducing production costs. frontiersin.org However, variations in length, even by a few residues, can significantly alter the activity profile.
Rational Design Principles for Enhanced Selectivity and Efficacy
Rational design uses the knowledge gained from SAR studies to create new peptide analogues with improved therapeutic properties, such as higher potency against target pathogens, broader spectrum of activity, and lower toxicity to host cells. nih.gov
The N- and C-termini of peptides are common targets for chemical modification to enhance stability and activity.
N-Terminus : Modifications at the N-terminus can significantly impact a peptide's properties. For example, adding two Lysine residues to the N-terminus of a Temporin B analogue (TB_KKG6A) increased its cationicity and conferred activity against Gram-negative bacteria like E. coli and P. aeruginosa. novoprolabs.com Another strategy involves attaching lipid or fatty acid tails to the N-terminus (lipidation). In studies on Temporin L, attaching fatty acids of varying lengths was shown to modulate antimicrobial activity by increasing hydrophobicity and promoting membrane binding. Adding a norleucine residue at the N-terminus of a Temporin L analogue also increased its hydrophobicity and resulted in more efficient activity against both Gram-positive and Gram-negative bacteria without increasing toxicity. novoprolabs.com
C-Terminus : Natural temporins are typically amidated at their C-terminus, a post-translational modification that removes the negative charge of the terminal carboxyl group, thereby increasing the peptide's net positive charge and often enhancing its stability and activity. frontiersin.org Further modifications, such as adding extra Lysine residues, have been used to increase the net charge and improve activity against Gram-negative species.
Replacing specific amino acids in the peptide sequence is a fundamental strategy for optimizing activity. The goal is to enhance desired properties while minimizing negative ones.
For Temporin A, several positions have been identified as critical for its function:
Position 7 : Replacing the naturally occurring Arginine (Arg) at position 7 with other basic amino acids was shown to be critical for activity. Substituting it with a less basic Lysine residue was found to decrease antibacterial activity, highlighting the importance of the strong basicity at this position.
Positions 5 and 12 : Studies have shown that bulky hydrophobic side chains at positions 5 (Isoleucine) and 12 (Isoleucine) are important for antibacterial activity. medchemexpress.com Replacing these residues with the more hydrophobic Leucine (B10760876) resulted in the greatest enhancement of antibacterial effect. medchemexpress.com
Position 10 : In one study, the Serine (Ser) residue at position 10 was replaced by a more hydrophobic Tyrosine (Tyr) residue. novoprolabs.com This analogue showed promising results, indicating that subtle changes can fine-tune the peptide's properties. novoprolabs.com
Position 1 : Replacing Phenylalanine (Phe) at position 1 with a fluorinated version (DT4F) resulted in the most effective antibacterial agent among a series of new compounds. novoprolabs.com
| Parent Peptide | Analogue (Modification) | Effect on Activity | Reference |
|---|---|---|---|
| Temporin A | [Leu5, Leu12]TA | Greatly enhanced antibacterial activity. | medchemexpress.com |
| Temporin A | [Lys7]TA (Temporin F) | Decreased antibacterial activity compared to Arg7. | |
| Temporin A | [Tyr10]TA | Promising compound with good selectivity. | novoprolabs.com |
| Temporin B | TB_KKG6A (KK added to N-terminus, G6A) | Gained activity against Gram-negative bacteria. | novoprolabs.com |
| Temporin L | [Pro3, D-Leu9, D-Lys10]TL | Enhanced activity against Gram-negative bacteria, reduced toxicity. |
These examples demonstrate that through targeted substitutions and modifications, guided by SAR principles, natural peptides like Temporin A can be engineered into potent and selective therapeutic candidates. nih.gov
Molecular and Cellular Mechanisms of Biological Activities of Temporin Ala
Antimicrobial Mechanisms of Action
The antimicrobial efficacy of temporin-ALa and its analogs is rooted in their ability to compromise the integrity of microbial cells. This is achieved through a combination of membrane-disrupting activities and the potential for intracellular interference.
Interaction with Microbial Cell Membranes
The primary and most extensively studied mechanism of action for temporins is their interaction with the bacterial cell membrane. mdpi.comnih.gov These peptides are typically unstructured in aqueous environments but adopt an amphipathic α-helical conformation upon encountering the hydrophobic environment of a membrane or membrane-mimicking solvents. mdpi.comnih.gov This structural transition is crucial for their biological activity. mdpi.com The sequence, charge distribution, and secondary structure of temporins all play a role in their ability to interact with and alter the permeability of bacterial membranes. nih.govplos.org
This compound and its related peptides induce membrane permeabilization in a dose-dependent manner. nih.govnih.gov Studies on temporin L have shown that at lower concentrations, the inner bacterial membrane becomes permeable to small molecules, while at higher concentrations, larger molecules can leak out, leading to cell death. nih.gov This suggests a progressive disruption of the membrane's barrier function. The interaction is not typically a detergent-like effect that completely dissolves the membrane; rather, it involves a more localized perturbation of the bilayer's organization. mdpi.comnih.govportlandpress.comresearchgate.net This can lead to the leakage of cytosolic contents and ultimately cell death. nih.gov Some studies have observed the formation of ghost-like bacteria after treatment with temporin L, indicating that the cell is killed without complete lysis. nih.gov
Several models have been proposed to explain how temporins disrupt membranes, including the "carpet," "barrel-stave," and "toroidal pore" mechanisms. tandfonline.com In the carpet model, the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. pnas.org The barrel-stave and toroidal pore models involve the insertion of peptide oligomers into the membrane to form a channel. Research on temporin L suggests that it can form pore-like openings, as evidenced by the size-dependent release of fluorescent markers from lipid vesicles. nih.govportlandpress.com Another hypothesis suggests that α-helical peptides can associate into oligomers and form protofibrils that create "leaky slits" in the membrane. mdpi.com Molecular dynamics simulations have shown that temporins B and L have a low propensity to form pores but a high ability to extract lipids from the membrane, and at high concentrations, they can aggregate and induce membrane budding and protrusions. lsbu.ac.ukresearchgate.net Patch-clamp studies have demonstrated that combinations of temporin B and L can trigger transmembrane ion conductance, supporting the formation of pores. acs.org
The initial interaction between cationic temporins and the negatively charged surface of bacterial membranes is driven by electrostatic attraction. mdpi.comnih.govnih.gov This is a critical first step that concentrates the peptides at the membrane surface. tandfonline.com Following this initial binding, hydrophobic interactions play a crucial role as the peptide inserts its nonpolar residues into the lipid core of the bilayer. nih.govnih.govresearchgate.net The amphipathic nature of the α-helical structure, with its distinct polar and nonpolar faces, is key to this process. acs.org The balance between hydrophobicity and cationicity is vital for the biological activity of temporins. mdpi.com Studies have shown that both electrostatic and hydrophobic forces are essential for the interaction of proteins with lipid bilayers. nih.gov The presence of negatively charged lipids in model membranes can modulate the lytic activity of temporin L. nih.govportlandpress.com
Intracellular Target Engagement and Inhibition of Bacterial Processes
While membrane disruption is a primary mechanism, there is growing evidence that temporins can also translocate across the bacterial membrane and interact with intracellular targets, interfering with vital cellular processes. nih.govnih.gov This dual-action model suggests a more complex mechanism of antimicrobial activity than simple membrane lysis. The ability to engage intracellular targets may contribute to the potent and broad-spectrum activity of some temporins. mdpi.comnih.gov
Mechanisms Against Gram-Positive Bacterial Strains
This compound and its analogs are particularly effective against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus faecium. mdpi.commedchemexpress.com The primary mechanism involves the direct interaction with and disruption of the bacterial cytoplasmic membrane. mdpi.commedchemexpress.comunimi.it
The process begins with the electrostatic attraction between the positively charged peptide and the negatively charged components of the Gram-positive bacterial membrane. mdpi.com Upon reaching the membrane surface, the peptide, which is unstructured in an aqueous environment, adopts an α-helical conformation. mdpi.com This amphipathic structure, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer. unimi.itnih.gov
The accumulation of peptide molecules on and within the membrane leads to its destabilization. This can occur through various models, including the "carpet-like" mechanism, where the peptides coat the membrane surface and, upon reaching a critical concentration, cause its disintegration in a detergent-like manner. nih.govplos.orgird.fr Another proposed mechanism involves the formation of transient pores or channels, such as toroidal pores, which disrupt the membrane's integrity and lead to the leakage of intracellular contents and ultimately, cell death. plos.orgird.fr Some studies suggest that at very high concentrations, the membrane can be completely disintegrated. plos.orgird.fr
Table 1: Investigated Activity of Temporin Analogs Against Gram-Positive Bacteria
| Temporin Analog | Target Gram-Positive Bacteria | Observed Mechanism/Activity |
| Temporin A | S. aureus, B. megaterium, MRSA, Vancomycin-resistant E. faecium & E. faecalis | Destabilizes cell membrane structure. mdpi.com |
| Temporin B | S. aureus, B. megaterium, S. pyogenes | Kills intracellular S. aureus in keratinocytes. mdpi.com |
| Temporin L | S. aureus | Hydrophobic residues involved in binding and formation of large pores. tandfonline.com |
| DAL-PEG-DK5 (Temporin conjugate) | Multidrug-resistant S. aureus | Direct bactericidal effects via membrane disruption. researchgate.net |
Mechanisms Against Gram-Negative Bacterial Strains
The activity of temporins, including this compound, against Gram-negative bacteria is generally more limited compared to their effect on Gram-positive bacteria. mdpi.comunimi.it This reduced efficacy is primarily due to the complex outer membrane of Gram-negative bacteria, which is characterized by the presence of a lipopolysaccharide (LPS) layer. unimi.itplos.org
The mechanism of action, when successful, still relies on membrane permeabilization. plos.orgird.fr Cationic temporins are attracted to the negatively charged outer membrane. plos.org To reach the inner cytoplasmic membrane, the peptides must first traverse the formidable LPS barrier. unimi.itplos.org Electron microscopy has shown that a combination of temporin A and a modified temporin B can create perforations in the bacterial membrane of S. enterica. plos.org
The lipopolysaccharide (LPS) layer of the Gram-negative outer membrane plays a crucial role in the interaction with and resistance to temporin peptides. unimi.itplos.org LPS acts as a significant barrier, preventing many temporins from reaching their target, the inner membrane. unimi.itplos.org
Studies have shown that some temporins, like temporin A and B, tend to self-associate and oligomerize upon contact with LPS. plos.orgplos.org This aggregation is believed to hinder their ability to permeate the outer membrane, thus rendering them less effective against Gram-negative bacteria. mdpi.complos.org In contrast, Temporin L has been observed to disaggregate in the presence of LPS and can even inhibit the LPS-induced self-association of temporin A. mdpi.complos.org This suggests a synergistic potential where Temporin L could facilitate the passage of other temporins through the LPS layer. mdpi.complos.org
The interaction with LPS is primarily electrostatic, with the cationic peptide binding to the negatively charged components of the LPS. mdpi.com Some temporin analogs have been specifically designed to enhance their interaction with LPS, thereby improving their activity against Gram-negative strains. frontiersin.org For instance, NMR studies have revealed that Temporin-1Ta adopts a helical conformation when bound to LPS micelles, with specific residues in close contact with the LPS. plos.org This detailed understanding of the peptide-LPS interaction is crucial for designing more potent temporin-based therapeutics against Gram-negative pathogens.
Antifungal Mechanisms of Action
This compound and its related peptides also exhibit antifungal properties, notably against yeast-like fungi such as Candida albicans. mdpi.commedchemexpress.com The fundamental mechanism of action is consistent with its antibacterial activity, focusing on the disruption of the fungal cell membrane. plos.orgcdnsciencepub.com
The process is initiated by the interaction of the peptide with the fungal cell membrane. cdnsciencepub.comresearchgate.net This interaction can lead to membrane permeabilization and the formation of pores, causing a loss of essential intracellular components and ultimately leading to cell death. cdnsciencepub.comresearchgate.net Some temporins have been shown to inhibit the transition from yeast to the more virulent hyphal form in Candida and can also hamper the formation of biofilms. mdpi.com
The primary antifungal mechanism of temporins is the disruption of fungal membrane integrity. plos.orgcdnsciencepub.com This is achieved through a membranolytic process where the peptide directly interacts with and destabilizes the fungal cell membrane. plos.orgcdnsciencepub.com Studies using model membrane systems have shown that temporins can compromise membrane integrity, leading to rapid uptake of the peptide into the cell. mdpi.com
For example, an analog of temporin-SHa, [K3]temporin-SHa, was found to induce rapid permeabilization of the C. albicans cell membrane. cdnsciencepub.com Electron microscopy revealed alterations and perforations in the fungal structure following treatment with this peptide. cdnsciencepub.com This detergent-like mode of action is a common feature among many temporins. cdnsciencepub.com Furthermore, some temporins have been found to be synergistic with conventional antifungal drugs like amphotericin B, potentially allowing for lower, less toxic doses of these drugs. cdnsciencepub.com
Table 2: Antifungal Activity of Temporin Analogs
| Temporin Analog | Target Fungi | Observed Mechanism/Activity |
| Temporin G | Candida species, Cryptococcus neoformans, dermatophytes | Reduces metabolic activity, causes moderate membrane perturbation. uniroma1.it |
| Temporin L | Candida species (e.g., C. albicans, C. tropicalis) | Potent activity, with MICs ranging from 2.5 to 20 µM. cnr.itmdpi.com |
| [K3]temporin-SHa | Candida albicans and other yeasts | Induces rapid membrane permeabilization and structural alterations. cdnsciencepub.com |
Antiparasitic Mechanisms of Action
Several temporins have demonstrated potent activity against protozoan parasites, particularly those of the Leishmania genus. mdpi.comresearchgate.netcapes.gov.br The antiparasitic action of these peptides is primarily attributed to their ability to destroy the parasite's cell membrane. mdpi.comresearchgate.net
This membranolytic effect is advantageous as it is less likely to induce the development of resistance in the parasite. mdpi.comresearchgate.net The small size and low positive charge of some temporins may allow them to diffuse more easily across the parasite's surface glycocalyx to reach the plasma membrane. plos.orgupf.edu
The core antiparasitic mechanism of temporins against protozoan pathogens like Leishmania is the destruction of the cell membrane. mdpi.comupf.edu This process involves several key events:
Rapid Collapse of Membrane Potential: Temporins induce a swift depolarization of the parasite's plasma membrane. capes.gov.brcsic.es
Increased Membrane Permeability: They cause an influx of molecules that are normally excluded, such as the vital dye SYTOX Green. capes.gov.brcsic.es
ATP Depletion: The disruption of the membrane leads to a reduction in intracellular ATP levels. capes.gov.brcsic.es
Structural Damage: Transmission electron microscopy has revealed severe damage to the parasite's membrane structure following exposure to temporins. capes.gov.brcsic.es
At concentrations above the half-maximal inhibitory concentration (IC50), the primary mechanism is membranolytic. researchgate.netnih.govnih.gov However, at lower concentrations, some temporins may also induce an apoptosis-like cell death in the parasites. plos.orgnih.govnih.gov This dual mechanism of action makes temporins promising candidates for the development of new antiparasitic drugs.
Immunomodulatory Properties and Mechanisms of this compound
Temporins, including this compound and its analogues, exhibit significant immunomodulatory activities by influencing various components of the host immune system. These peptides can modulate cellular immune responses, interfere with key inflammatory signaling pathways, and alter the expression of signaling molecules like cytokines and chemokines.
Modulation of Host Immune Responses at the Cellular Level
Temporins can directly interact with and modulate the function of immune cells. For instance, Temporin A acts as a chemoattractant for phagocytic leukocytes by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1), suggesting it plays a role in guiding the host's immune response to infection sites. mdpi.com This interaction helps in the recruitment of immune cells to combat pathogens. Furthermore, the immunomodulatory activity of peptides like Temporin L has been investigated, with studies identifying specific structural motifs, such as the phenylalanine zipper, that can be modified to design analogues with reduced toxicity to normal cells while retaining anti-endotoxin capabilities. mdpi.com The interaction with bacterial components like lipopolysaccharide (LPS) is a key aspect of their immunomodulatory function, allowing them to neutralize a major trigger of inflammation. mdpi.commdpi.comnih.gov
Studies on Temporin-1CEa, a closely related peptide, show it can ameliorate the inflammatory environment in mouse macrophages stimulated by lipopolysaccharide (LPS). frontiersin.org This indicates that at a cellular level, temporins can temper excessive inflammatory responses, a crucial function for maintaining immune homeostasis.
Interaction with Pro-inflammatory Pathways (e.g., MyD88-dependent signaling)
A primary mechanism behind the immunomodulatory effects of temporins is their ability to interfere with pro-inflammatory signaling cascades, notably the MyD88-dependent pathway. mdpi.comnih.govfrontiersin.org This pathway is a critical component of the innate immune response, activated by Toll-like receptors (TLRs) upon recognizing pathogen-associated molecular patterns like LPS. plos.orgxiahepublishing.com
Temporin-1CEa and its analogs have been shown to bind directly to LPS. mdpi.comnih.gov This binding is primarily driven by electrostatic interactions between the positively charged peptide and the negatively charged LPS molecule, effectively neutralizing its toxic and inflammatory effects. nih.gov By sequestering LPS, the peptide prevents the activation of the TLR4 receptor complex, which in turn inhibits the downstream MyD88-dependent signaling cascade. mdpi.comfrontiersin.org This inhibition leads to the reduced activation of key transcription factors such as nuclear factor-κB (NF-κB) and the suppression of mitogen-activated protein kinase (MAPK) pathways, which are central to the expression of pro-inflammatory genes. nih.govfrontiersin.org
| Peptide | Target Molecule | Signaling Pathway | Effect | Reference |
| Temporin-1CEa | Lipopolysaccharide (LPS) | MyD88-dependent pathway | Downregulation of signaling, reduced inflammation | mdpi.comnih.govfrontiersin.org |
| Temporin-1CEa | NF-κB, MAPK | NF-κB and MAPK pathways | Inhibition of protein expression | nih.govfrontiersin.org |
| Temporin L | Lipopolysaccharide (LPS) | Not specified | Direct binding, anti-endotoxin activity | mdpi.com |
Influence on Cytokine and Chemokine Expression Profiles
By modulating pro-inflammatory pathways, temporins significantly alter the expression profile of cytokines and chemokines. The inhibition of the MyD88 and NF-κB pathways by Temporin-1CEa and its analogs leads to a marked decrease in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages. mdpi.comnih.govfrontiersin.org
Different temporins can influence a range of cytokines. For example, studies on Temporin-Rb demonstrated significant changes in the expression of pro-inflammatory cytokines in A549 lung cancer cells, with Transforming Growth Factor-beta (TGFβ) and Interleukin-1β (IL-1β) showing substantial alterations. researchgate.net This highlights the potential for temporins to selectively target specific cytokine pathways. researchgate.net The ability to modulate the expression of various cytokines and chemokines—molecules crucial for cell-to-cell signaling in the immune system—is fundamental to the immunomodulatory and therapeutic potential of these peptides. frontiersin.orgplos.orgnih.govmdpi.com
Anticancer Mechanisms at the Cellular and Molecular Level
Temporins possess potent anticancer properties that are primarily executed through direct physical interaction with the cancer cell membrane and the subsequent triggering of intracellular death pathways.
Cancer Cell Membrane Targeting and Disruption
The primary mechanism of action for the anticancer activity of temporins like Temporin-La is the targeting and disruption of the tumor cell membrane. researchgate.net This process begins with an electrostatic attraction between the positively charged peptide and the negatively charged components, such as phosphatidylserine (B164497) (PtdSer), which are overexpressed on the outer surface of cancer cell membranes compared to normal cells. mdpi.comresearchgate.net
Once bound to the surface, the peptides accumulate. At lower concentrations, this binding can trigger intracellular events without complete membrane rupture. iiitd.edu.in However, as the peptide concentration on the membrane increases, they disrupt the membrane's integrity. mdpi.comiiitd.edu.in This disruption can manifest in several ways:
Permeabilization: The peptide increases membrane permeability, allowing the influx and efflux of ions and small molecules. mdpi.complos.org
Depolarization: The integrity loss leads to a rapid depolarization of the transmembrane potential. plos.org
Pore Formation: The peptides can form pores or channels in the membrane, leading to irreversible cytolysis. plos.org
Lysis: At high concentrations, temporins can cause complete membrane breakage and cell lysis, leading to the leakage of intracellular contents. mdpi.comiiitd.edu.in
Scanning and transmission electron microscopy have visually confirmed that temporins cause profound morphological changes, including membrane blebbing and rupture in breast cancer cells. iiitd.edu.inplos.org This membrane-disrupting property is a key factor in their rapid cytotoxic effect against various cancer cell lines. plos.orgresearchgate.net
| Temporin Peptide | Cancer Cell Line | Observed Membrane Effect | Reference |
| Temporin-La | Liver Cancer Cells | Destruction of the tumor cell membrane | researchgate.net |
| Temporin-1CEa | Breast Cancer (Bcap-37, MDA-MB-231, MCF-7) | Membrane integrity disruption, increased permeability, depolarization, lysis | mdpi.comiiitd.edu.inplos.org |
| Temporin A | Human A375 melanoma | Targets overexpressed phosphatidylserine (PtdSer) | mdpi.com |
Induction of Intracellular Calcium Release and Mitochondrial Dysfunction
Beyond direct membrane lysis, temporins trigger programmed cell death through intracellular mechanisms initiated by membrane perturbation. A critical event is the disruption of calcium homeostasis. mdpi.complos.org Temporin-1CEa has been shown to evoke a rapid and significant increase in the concentration of intracellular calcium ions (Ca²⁺). iiitd.edu.inplos.org This calcium surge originates from two sources: the influx of extracellular calcium through the permeabilized plasma membrane and the release of calcium from intracellular stores like the endoplasmic reticulum. plos.org
This calcium overload is a potent death signal that directly impacts the mitochondria. plos.orgfrontiersin.orgmdpi.com Mitochondria, having a negatively charged membrane, are preferential intracellular targets for the positively charged temporin peptides that may be internalized. iiitd.edu.inplos.org The combination of internalized peptides and high cytosolic calcium levels leads to:
Mitochondrial Membrane Depolarization: A collapse of the mitochondrial membrane potential (Δφm) is observed. iiitd.edu.inplos.org
Mitochondrial Permeability Transition Pore (PTP) Opening: The elevated calcium may induce the opening of the PTP, further compromising mitochondrial integrity. iiitd.edu.inplos.org
Reactive Oxygen Species (ROS) Overproduction: Mitochondrial dysfunction leads to an over-generation of ROS, inducing significant oxidative stress. iiitd.edu.inplos.orgresearchgate.net
This cascade of mitochondrial events, including the loss of membrane potential and ROS overproduction, ultimately activates cell death pathways, contributing significantly to the anticancer efficacy of temporins. mdpi.comiiitd.edu.inresearchgate.net
Specificity for Cancer Cell Surface Components (e.g., Phosphatidylserine)
The anticancer activity of certain temporin peptides is significantly linked to their ability to selectively recognize and interact with specific components of cancer cell membranes, which differ from those of normal cells. A key distinguishing feature of many cancer cells is the altered distribution of phospholipids (B1166683) in the plasma membrane, particularly the exposure of phosphatidylserine (PS) on the outer leaflet. In healthy cells, PS is typically sequestered to the inner leaflet of the cell membrane. Its presence on the cell surface is a signal for apoptosis and recognition by phagocytes. However, in tumor cells, this asymmetry is often lost, leading to a net negative charge on the outer surface, which serves as a target for cationic antimicrobial peptides.
Research on temporin peptides, such as Temporin-1CEa, has provided detailed insights into this specific targeting mechanism. mdpi.comiiarjournals.org Studies have demonstrated that Temporin-1CEa preferentially acts on cancer cells over normal cells. nih.gov This selectivity is attributed to the peptide's interaction with overexpressed PS on the cancer cell surface. mdpi.com Isothermal titration calorimetry (ITC) experiments have confirmed a direct binding interaction between Temporin-1CEa and phosphatidylserine. mdpi.com
This interaction is a critical initiating step in the peptide's cytotoxic mechanism. Following the binding to PS, the peptide disrupts the membrane integrity. mdpi.complos.org Flow cytometry analysis and fluorescence imaging have shown that treatment with Temporin-1CEa leads to a rapid induction of PS exposure, an increase in plasma membrane permeability, and depolarization of the transmembrane potential in cancer cells, such as human breast cancer and melanoma cell lines. nih.goveurogentec.com Electron microscopy has further revealed that this interaction results in profound morphological changes, including membrane shrinkage, invagination, and disruption, ultimately leading to the leakage of intracellular contents and rapid cell death. nih.govplos.org The specific affinity for phosphatidylserine is thus a cornerstone of the membrane-lytic anticancer activity of peptides within the temporin family. mdpi.complos.org
Table 1: Research Findings on Temporin Interaction with Cancer Cell Surface Components
| Finding | Method(s) Used | Cancer Cell Line(s) | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Targeting of Phosphatidylserine | Isothermal Titration Calorimetry (ITC) | Human A375 melanoma | Confirmed direct binding of Temporin-1CEa to Phosphatidylserine. | mdpi.com |
| Induction of PS Exposure | Flow Cytometry, Fluorescence Imaging | Bcap-37 (human breast cancer) | Temporin-1CEa treatment induced exposure of phosphatidylserine on the cell surface. | nih.goveurogentec.com |
| Membrane Disruption | Transmission Electron Microscopy (TEM) | Human breast cancer | Caused membrane breakage and leakage of intracellular components. | mdpi.com |
| Morphological Changes | Scanning/Transmission Electron Microscopy | MDA-MB-231, MCF-7 (breast cancer) | Treated cells showed shriveled, invaginated, and disrupted membranes. | nih.govplos.org |
| Selective Cytotoxicity | Cytotoxicity Assays | Various cancer cell lines vs. normal human endothelial cells | Peptide showed significant activity against cancer cells with no cytotoxicity to normal cells at similar concentrations. | mdpi.com |
Antiviral Mechanisms (e.g., computational interaction with viral proteins)
The antiviral properties of temporin family peptides are being increasingly explored, with mechanisms that often involve direct interaction with viral particles or interference with the viral life cycle. asm.orgdovepress.com Computational modeling and molecular docking studies have become invaluable tools for predicting and understanding these interactions at a molecular level, particularly the binding of peptides to specific viral proteins. asm.orgresearchgate.net
For instance, computational studies on Temporin G have revealed its potential to interact directly with key viral proteins of DNA viruses. researchgate.net Molecular docking simulations predicted a strong interaction between Temporin G and glycoprotein (B1211001) B (gB) of Herpes Simplex Virus Type 1 (HSV-1). researchgate.net Glycoprotein B is essential for the fusion of the viral envelope with the host cell membrane, and by binding to it, the peptide may inhibit the virus's entry into the cell. The same study also suggested that Temporin G could interact with the major capsid protein VP1 of the John Cunningham polyomavirus (JCPyV), potentially disrupting the viral particle itself or affecting the early stages of its life cycle. researchgate.net
Similarly, computational screening of numerous peptides, including Temporin L, against the main protease (Mpro) of SARS-CoV-2 has highlighted the potential for these peptides to inhibit viral replication. iiarjournals.org Mpro is a critical enzyme for the processing of viral polyproteins. Molecular dynamics simulations showed that Temporin L could form a stable complex with the active site of Mpro. iiarjournals.org This binding is predicted to inhibit the protease's function, thereby halting viral replication. These computational predictions for Temporin L were subsequently validated by in vitro assays, which confirmed its inhibitory activity against SARS-CoV-2 Mpro. iiarjournals.org These examples underscore a primary antiviral mechanism for temporins: the direct binding to and inhibition of viral proteins that are crucial for entry or replication, a process that can be effectively modeled and predicted using computational approaches. iiarjournals.orgresearchgate.net
Table 2: Computational and Experimental Findings on Antiviral Mechanisms of Temporins
| Temporin Peptide | Target Virus | Viral Protein Target (Predicted/Confirmed) | Method(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Temporin G | Herpes Simplex Virus-1 (HSV-1) | Glycoprotein B (gB) | Computational Studies | Predicted to interact with gB, likely affecting viral entry. | researchgate.net |
| Temporin G | John Cunningham Polyomavirus (JCPyV) | Capsid Protein VP1 | Computational Studies | Predicted to interact with VP1, affecting the viral particle or early life cycle phases. | researchgate.net |
| Temporin L | SARS-CoV-2 | Main Protease (Mpro) | Molecular Docking, Molecular Dynamics Simulations, In Vitro Protease Assay | Predicted and then confirmed to bind the Mpro active site, inhibiting its function. | iiarjournals.org |
Synthetic Strategies and Peptide Engineering for Temporin Ala Analogues
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the artificial production of temporin peptides and their analogues. This method's primary advantage lies in the straightforward and rapid purification of the growing peptide chain, which is anchored to an insoluble resin, from soluble reagents and byproducts through simple filtration and washing steps. iris-biotech.de The use of excess reagents can enhance reaction times and yields, while the pseudo-dilution effect on individual resin beads can favor cyclization and minimize dimer formation. iris-biotech.de
Fmoc/tBu Chemistry Applications
The most prevalent strategy for the SPPS of temporin analogues is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. iris-biotech.denih.govnih.gov In this methodology, the C-terminal amino acid is attached to a solid support, such as a Rink-amide MBHA resin, while its N-terminus is protected by the base-labile Fmoc group. iris-biotech.denih.gov Side chains of the amino acids are shielded by acid-labile tert-butyl (tBu) groups. iris-biotech.descielo.org.mx
The synthesis proceeds through a series of repeated cycles:
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govnih.govacs.org The completion of this step is often monitored using the Kaiser test. nih.govnih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed free amine of the growing peptide chain. nih.govnih.gov Common activating agents include HBTU, TBTU, PyBOP, or a combination of DIC and HOSu. nih.govnih.gov The success of the coupling reaction is also monitored, for instance, by the Kaiser and Chloranil tests. nih.gov
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. nih.gov The crude peptide is then precipitated, purified (typically by reversed-phase high-performance liquid chromatography - RP-HPLC), and its identity is confirmed through mass spectrometry and NMR spectroscopy. nih.govmdpi.com
Recent advancements have incorporated ultrasound-assisted SPPS (US-SPPS), which can significantly reduce the time required for both the Fmoc deprotection and coupling steps without causing racemization of sensitive amino acid residues. acs.orgnih.govresearchgate.net
Advanced Peptide Design Strategies
To enhance the therapeutic potential of Temporin-ALa, researchers have employed various advanced design strategies to create analogues with improved activity, stability, and target specificity.
Peptidomimetic Design and Conformational Constraints (e.g., Cyclization)
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains to improve their properties. researchgate.net One of the most effective strategies to enhance the stability and activity of temporin analogues is through cyclization. acs.orgnih.gov By introducing intramolecular bridges, the conformational flexibility of the linear peptide is reduced, which can lead to a more stable α-helical structure, improved binding affinity to target membranes, and increased resistance to proteolytic degradation. acs.orgnih.govresearchgate.net
Different cyclization strategies have been explored for temporin analogues:
Lactam Bridges: Formed by creating an amide bond between the side chains of acidic and basic amino acid residues (e.g., glutamic acid and lysine) incorporated into the peptide sequence. acs.orgnih.gov
Triazole Bridges: Constructed via a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), between side chains of amino acids like azidolysine and propargylalanine. acs.orgnih.gov
Hydrocarbon Stapling: Involves linking the side chains of two amino acids with an all-carbon chain through a ring-closing metathesis reaction. acs.orgnih.gov
Disulfide Bridges: Created by the oxidation of the thiol groups in the side chains of two cysteine residues. acs.orgnih.gov
The positioning of these bridges, such as i,i+4 or i,i+7, is crucial for stabilizing one or two turns of the α-helix, respectively. acs.org For instance, in the design of cyclic Temporin L analogues, researchers systematically introduced these bridges at various positions, avoiding essential residues like Lys7 and Arg11 that are critical for membrane interaction. acs.orgnih.gov
Lipidated Derivatives for Enhanced Membrane Affinity
Lipidation, the covalent attachment of a fatty acid to the peptide, is a well-established strategy to increase the hydrophobicity and membrane affinity of temporin analogues. researchgate.nettandfonline.comuniroma1.itnih.gov This modification facilitates the peptide's incorporation into the lipid bilayers of bacterial membranes, often leading to improved antimicrobial activity. uniroma1.itnih.gov
The length of the attached lipid chain is a critical factor influencing the peptide's activity and selectivity. researchgate.nettandfonline.com Shorter fatty acids may not provide sufficient hydrophobicity for effective membrane interaction, while excessively long chains can lead to increased toxicity towards eukaryotic cells. tandfonline.comuniroma1.it Researchers have synthesized temporin analogues with various fatty acids, such as valeric, heptanoic, undecanoic, and tridecanoic acids, attached to the N-terminus to fine-tune their self-assembly properties and enhance their activity against specific pathogens, including multidrug-resistant strains. tandfonline.comtandfonline.com
Retro-Inverso and D-Amino Acid Analogues
To address the inherent instability of natural L-peptides to proteases, scientists have developed retro-inverso and D-amino acid analogues of temporins. researchgate.netnih.govlifetein.com.cn
D-Amino Acid Analogues: These peptides are synthesized using D-amino acids instead of the natural L-isomers. The resulting peptide bonds are resistant to degradation by most common proteases. mdpi.comlifetein.com.cn Studies have shown that substituting specific amino acids with their D-isomers, such as replacing L-leucine with D-leucine, can enhance activity against certain bacteria while reducing toxicity. tandfonline.com
Retro-Inverso Analogues: These analogues have a reversed amino acid sequence and are composed of D-amino acids. researchgate.netresearchgate.netnih.gov This double modification results in a peptide that, in an extended conformation, can present its side chains in a spatial arrangement similar to the parent L-peptide, potentially retaining biological activity while gaining significant proteolytic stability. researchgate.netnih.govlifetein.com.cn However, the ability of retro-inverso analogues to perfectly mimic the three-dimensional structure of the parent peptide is not always guaranteed. researchgate.netnih.gov The synthesis of retro-temporin A has been reported to be less problematic than that of the native peptide. researchgate.net
Fusion Peptide Constructs for Targeted Biological Activities
Fusion peptides are chimeric proteins created by genetically or chemically linking two or more different peptide or protein domains. This strategy aims to combine the desired properties of the individual components into a single molecule with enhanced or novel functionalities.
For example, a fusion protein was computationally designed by linking Temporin-1CEa, a lytic peptide, to IL-24, a protein that targets receptors often overexpressed on breast cancer cells. biomedpress.org The two domains were connected by a rigid linker to ensure that they could function independently. biomedpress.org The goal of such constructs is to increase the local concentration of the cytotoxic peptide at the tumor site, thereby enhancing its anticancer efficacy and specificity. biomedpress.org
Another approach involves creating fusion peptides to enhance antimicrobial activity. Temporin-La has been fused with the Arg-Gly-Asp (RGD) tripeptide, a motif that targets integrin αvβ3, which is highly expressed on certain tumor cells. researchgate.net This targeted delivery was shown to increase the anticancer efficiency of the peptide. researchgate.net
Computational and Theoretical Studies of Temporin Ala
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between peptides and biological membranes, which are crucial for understanding their mechanism of action.
Recent all-atom and coarse-grained MD simulations have been employed to study the interaction of temporins, such as Temporin B and Temporin L, with model bacterial membranes composed of mixed zwitterionic and anionic phospholipids (B1166683). mdpi.com These simulations revealed that both peptides tend to fold into α-helical structures at the membrane surface and penetrate shallowly into the bilayer. mdpi.com For Temporin L, simulations have shown that its N-terminus exhibits high flexibility and is key for membrane penetration. mdpi.com The association of Temporin L molecules is driven by aromatic hydrophobic residues like Phenylalanine at positions 1, 5, and 8. mdpi.com
MD simulations of Temporin L and its Q3K derivative highlighted that these peptides have a strong tendency to aggregate in water but disaggregate in the presence of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com Furthermore, simulations comparing Temporin L and another AMP, aurein (B1252700) 2.5, demonstrated that despite adopting similar α-helical conformations, their dynamic interactions with model membranes differ, which could explain their varied antibacterial potency. acs.org
In studies of Temporin B, MD simulations have shown that its initial insertion into model Gram-negative and Gram-positive bacterial membranes occurs via the N-terminus. biorxiv.orgresearchgate.net The simulations also indicated that the aggregation of Temporin B is less pronounced in anionic POPG membranes compared to mixed POPE/POPG membranes, allowing for deeper penetration. researchgate.net When combined, Temporin B and Temporin L have been shown to form hetero-oligomers in models of Gram-positive bacterial plasma membranes, which may alter their membrane-disrupting activity. biorxiv.orgnih.gov
In Silico Prediction of Biological Activities and Selectivity
In silico methods are powerful tools for predicting the biological activities and selectivity of peptides, thereby reducing the need for extensive experimental screening. Various web-based tools and servers are utilized to predict the properties of temporin analogs.
For instance, the potential toxicity of newly designed peptides can be assessed using prediction tools like ToxinPred2 and ToxIBTL. nih.gov Such tools were used to predict that certain peptide analogs of other AMPs would not disrupt erythrocyte membranes, a prediction that was later confirmed experimentally. researchgate.net In a study on Temporin-1CEa, systematic substitution of neutral amino acid residues with the positively charged lysine (B10760008) led to analogs with increased cationicity. mdpi.com The anticancer activity of these analogs tended to increase with higher cationicity. mdpi.com
The selectivity of AMPs for bacterial over mammalian cells is often attributed to the net negative charge of bacterial membranes. researchgate.net Therefore, the cationicity of a peptide is a crucial parameter in predicting its selectivity. In silico tools can calculate properties like molecular weight, net charge, hydrophobic content, and the Boman index, which helps in the initial screening of promising peptide candidates. iiitd.edu.in For example, the low hydrophobic content of Temporin-CPa (53%) was suggested to be the reason for its moderate activity against S. aureus. iiitd.edu.in
Bioinformatics Approaches for Sequence Analysis and Homology Modeling
Bioinformatics tools are essential for analyzing peptide sequences, identifying conserved regions, and predicting three-dimensional structures through homology modeling.
A bioinformatics analysis of all temporins in the Antimicrobial Peptide Database (APD) led to their classification into six models, providing a framework for understanding the significance of the structure of peptides like Temporin-1OLa. iiitd.edu.in Sequence analysis of the temporin family reveals that the average length is 13 residues, and non-polar amino acids such as phenylalanine, proline, and leucine (B10760876) are often conserved. nih.govresearchgate.net Secondary structure prediction for the entire temporin family indicates that approximately 99% of these peptides exhibit an alpha-helical conformation. nih.gov
Homology modeling is a widely used technique to predict the 3D structure of a protein or peptide based on its sequence similarity to a known structure (template). researchgate.netsemanticscholar.org For the temporin family, homology models have been constructed to understand their structural information. nih.gov The process typically involves identifying a suitable template from the Protein Data Bank (PDB), aligning the target sequence to the template, building the model, and then refining and validating it. nih.govresearchgate.net For example, the 3D structure of Temporin-1OLa was determined using NMR spectroscopy, providing a high-quality template for modeling other temporins. iiitd.edu.in
Docking Studies of Temporin-ALa with Cellular and Microbial Targets
Docking studies are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These studies are crucial for identifying potential molecular targets of AMPs.
Docking studies have been instrumental in understanding the interaction of temporins with microbial targets. For example, Temporin L has been shown to interact with the FtsZ protein in E. coli, which is essential for bacterial cell division. mdpi.comunimi.it Docking simulations supported the hypothesis of a direct interaction between Temporin L and FtsZ, which was later confirmed by biochemical assays revealing a competitive inhibition mechanism. unimi.it Based on these docking models, analogs of Temporin L were designed to enhance the peptide-protein interactions. mdpi.comnih.gov
In another study, docking was used to investigate the potential of temporins as antiviral agents against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govresearchgate.net The results suggested that temporins could bind effectively to the viral spike protein, indicating their potential as a basis for developing new antiviral drugs. nih.govresearchgate.net Similarly, Temporin L was identified as a potential inhibitor of the SARS-CoV-2 main protease through docking analysis. explorationpub.com
Machine Learning Applications in Peptide Design and Optimization
Machine learning (ML) is increasingly being applied to the design and optimization of AMPs, accelerating the discovery of novel candidates with improved properties. jci.org
ML algorithms can be trained on large datasets of known AMPs to learn the relationships between sequence, structure, and activity. jci.orgresearchgate.net These trained models can then be used to predict the antimicrobial potential of new peptide sequences. For example, a machine learning algorithm was used to develop a prediction engine capable of distinguishing between toxic and non-toxic peptides, which aided in the design of a Temporin 1Tb analog named TB_L1FK. frontiersin.org
Genetic algorithms, a type of evolutionary algorithm, have been combined with ML to explore the vast sequence space for discovering new AMPs. researchgate.net This approach has been used to improve the therapeutic potential of peptides like Temporin-Ali by optimizing properties such as charge, hydrophobicity, and amphipathicity. researchgate.net In one study, this combination led to the development of highly potent antimicrobial peptides against E. coli. researchgate.net These computational methods offer a more efficient alternative to traditional, time-consuming high-throughput screening and experimental validation. researchgate.net
Interactions with Model Biological Systems and Subcellular Components
Studies with Artificial Membrane Systems
While numerous studies have characterized the interaction of various temporins with artificial membranes, this information is specific to other analogues like Temporin L and B.
Cellular and Subcellular Localization Studies
No scientific literature was identified that specifically investigates the cellular or subcellular localization of Temporin-ALa. While it is generally understood that many antimicrobial peptides act on the cell membrane, some can also translocate into the cytoplasm to act on intracellular targets nih.gov. The precise location and targets for this compound have not been documented.
Interaction with Host Defense Proteins and Peptides
The concept of synergy, where multiple peptides act together for an enhanced effect, is crucial for temporins uniroma1.it. Well-documented synergistic interactions exist between Temporin L and other variants like Temporin A and B, particularly in overcoming the LPS barrier of Gram-negative bacteria nih.govuniroma1.itacs.org. This synergy is a form of interaction between host defense peptides. However, no studies were found that specifically examine the interactions of this compound with other host defense proteins or peptides.
Due to the strict requirement to focus solely on this compound and the lack of specific research data for this peptide in the requested areas, it is not possible to provide a thorough and scientifically accurate article as per the instructions.
Advanced Research Methodologies and Techniques in Temporin Ala Investigation
Fluorescence Spectroscopy for Membrane Interaction Dynamics
Fluorescence spectroscopy is a critical tool for elucidating the dynamics of Temporin-ALa's interaction with cell membranes. This technique often utilizes fluorescent probes to monitor changes in the membrane's environment or the peptide itself upon binding. For instance, studies on temporins, a family to which this compound belongs, have used tryptophan fluorescence to investigate peptide-lipid interactions. mdpi.com A blue shift in the tryptophan emission spectrum and fluorescence quenching upon interaction with liposomes suggest the peptide's insertion into the lipid bilayer. mdpi.com
The interaction of temporins with liposomes, which serve as model cell membranes, can be enhanced in the presence of negatively charged phospholipids (B1166683) like phosphatidylglycerol (POPG), indicating that electrostatic interactions play a significant role in the initial binding process. mdpi.com Techniques like Fluorescence Resonance Energy Transfer (FRET) have also provided insights into the proximity of different temporin peptides within a lipopolysaccharide (LPS) micelle, which mimics the outer membrane of Gram-negative bacteria. nih.gov Furthermore, the use of membrane-impermeable dyes such as SYTOX Green allows for the real-time monitoring of membrane permeabilization. frontiersin.orgplos.org An increase in fluorescence indicates that the peptide has disrupted the membrane integrity, allowing the dye to enter and bind to intracellular components like nucleic acids. frontiersin.orgplos.org
Electron Microscopy (TEM, SEM) for Morphological Changes
Electron microscopy, including both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides direct visual evidence of the morphological changes induced by this compound on target cells. SEM is used to observe the surface topography of cells. Studies on related temporin peptides have shown that treatment can cause dramatic alterations to the cell surface, such as wrinkling, invagination, and disruption. plos.orgresearchgate.net Untreated cells typically exhibit a smooth and intact membrane, whereas peptide-treated cells appear shriveled and ruptured, leading to cell lysis. plos.orgresearchgate.netnih.gov
TEM, on the other hand, offers a view of the internal cellular structures. It can reveal membrane breakage and the subsequent leakage of intracellular contents. mdpi.com For example, research on temporin-1CEa demonstrated profound morphological changes in breast cancer cells after just one hour of exposure. plos.orgresearchgate.net These observations confirm that temporins can exert their cytotoxic effects by directly compromising the physical integrity of the cell membrane. mdpi.complos.orgresearchgate.net
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamic parameters of this compound binding to model membranes. upm.esmalvernpanalytical.comnih.gov By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. upm.esnih.gov
This method provides a comprehensive thermodynamic profile of the binding process, offering insights into the driving forces behind the interaction, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. upm.esnih.gov For example, ITC studies have been used to demonstrate the binding of temporin peptides to specific lipid components like phosphatidylserine (B164497). mdpi.com The ability of ITC to provide detailed thermodynamic data without the need for labeling makes it a gold-standard technique for studying biomolecular interactions. malvernpanalytical.comnih.gov The data obtained can reveal whether the binding is enthalpically or entropically driven, providing crucial information for understanding the mechanism of action. researchgate.net
Flow Cytometry for Cellular Responses and Membrane Potential
Flow cytometry is a versatile technique used to analyze various cellular responses to this compound at the single-cell level. It is particularly useful for measuring changes in membrane potential and permeability. nih.govfrontiersin.org To assess membrane potential, fluorescent dyes like rhodamine 123 or DiBAC4(3) are used. nih.goviiitd.edu.in A decrease in the fluorescence of rhodamine 123 or an increase in the fluorescence of DiBAC4(3) indicates membrane depolarization, a common consequence of antimicrobial peptide action. frontiersin.orgnih.goviiitd.edu.in
Flow cytometry can also be used to quantify membrane permeabilization by using dyes like propidium (B1200493) iodide (PI) or Ethidium homodimer-1 (EthD-1), which are excluded by cells with intact membranes. nih.govfrontiersin.orgiiitd.edu.in An increase in the fluorescence of these dyes within a cell population signifies a loss of membrane integrity. nih.goviiitd.edu.in Furthermore, flow cytometry can be combined with other fluorescent probes to simultaneously measure multiple parameters, such as intracellular calcium levels and the generation of reactive oxygen species (ROS), providing a more complete picture of the cellular response to the peptide. nih.govresearchgate.net
Quantitative Analysis of Antimicrobial Activity in vitro (e.g., MIC/MBC assays)
The in vitro antimicrobial activity of this compound is quantitatively assessed using standardized methods such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specific incubation period. mdpi.compsu.edunih.gov This is typically determined by a broth microdilution method, where serial dilutions of the peptide are incubated with a standardized inoculum of the target microbe in a 96-well plate. mdpi.compsu.edunih.gov
The MBC is the lowest concentration of the peptide that results in a 99.9% or greater reduction in the initial microbial inoculum. psu.edumdpi.com It is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto an agar (B569324) medium. mdpi.commdpi.com The absence of colony formation after incubation indicates bactericidal activity. mdpi.com These assays are fundamental for determining the potency and spectrum of activity of this compound against various bacterial and fungal pathogens. mdpi.compsu.edu
Table 1: Antimicrobial Activity of Temporin Peptides Against Various Microorganisms
| Peptide | Microorganism | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Temporin-GHa derived peptide | S. aureus | 3.1-25 | - |
| Temporin-GHa derived peptide | MRSA | 0.1-100 | - |
| Temporin L derived peptide 8 | M. pachydermatis | 6.25 | 6.25 |
| Temporin L derived peptide 8 | MSSP | 1.56 | 3.12 |
| Temporin L derived peptide 8 | MRSP | 6.25 | 12.5 |
MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MRSA (Methicillin-resistant Staphylococcus aureus), MSSP (Methicillin-susceptible Staphylococcus pseudintermedius), MRSP (Methicillin-resistant Staphylococcus pseudintermedius). Data sourced from multiple studies. nih.govnih.govmdpi.com
Future Research Directions and Emerging Paradigms for Temporin Ala Research
Exploration of Novel Temporin-ALa Bioactivities Beyond Current Scope
While the antimicrobial properties of temporins are well-documented, emerging research suggests a broader spectrum of bioactivities for this compound and its analogs that warrant further investigation. psu.edumdpi.com Beyond its established role in combating bacteria, fungi, and protozoa, evidence points towards potential applications in cancer therapy and viral infections. mdpi.comnih.gov
Studies have indicated that some temporin-like peptides exhibit potent anticancer activities. iiitd.edu.in For instance, Temporin-1OLa has shown toxicity against HeLa cells, and Temporin-1Ga was found to be toxic to mouse breast cancer cells. nih.gov The anticancer mechanism of many antimicrobial peptides is thought to involve their cationic nature, which allows them to selectively target the negatively charged membranes of cancer cells. mdpi.com Specifically, Temporin-La has been shown to exert its anticancer effects by disrupting the tumor cell membrane. researchgate.net Further research into the specific interactions of this compound with various cancer cell lines and its potential to induce apoptosis or necrosis could unveil novel therapeutic strategies. nih.gov
In the realm of virology, while research on temporins' effects on human viruses is still nascent, some isoforms have demonstrated antiviral properties. asm.org For example, Temporin B has been shown to inhibit Herpes Simplex Virus 1 (HSV-1) in vitro by disrupting the viral envelope. asm.org Similarly, other temporins have shown activity against viruses that infect ectothermic animals. asm.org Investigating the potential of this compound to inhibit a range of human viruses, particularly enveloped viruses, could open new avenues for antiviral drug development.
Additionally, some temporins have displayed immunomodulatory and anti-inflammatory activities, as well as vasorelaxant properties. psu.edunih.gov Exploring these less-characterized functions of this compound could lead to its application in treating inflammatory conditions or cardiovascular diseases. The insulinotropic activity observed in Temporin A also suggests a potential role in metabolic disease research. mdpi.com A comprehensive screening of this compound against various biological targets is crucial to fully understand its therapeutic potential.
Development of Advanced Biomaterials Incorporating this compound (e.g., coatings)
The integration of antimicrobial peptides (AMPs) like this compound into biomaterials represents a promising strategy to combat infections associated with medical devices and implants. researchgate.netnih.gov These advanced biomaterials can be designed as coatings that prevent biofilm formation and reduce the risk of implant-related infections. researchgate.netmdpi.com
One approach involves the covalent immobilization of temporin analogs onto surfaces like titanium. mdpi.comresearchgate.net Studies have shown that temporins can be successfully grafted onto surfaces and retain their antibacterial activity. mdpi.com The orientation of the peptide on the surface is a critical factor for its efficacy. For instance, temporins that interact with bacterial membranes in a "carpet-like" mechanism are more effective when immobilized in a way that facilitates this parallel orientation. nih.gov Research into the optimal methods for grafting this compound onto various biomaterial surfaces is essential for developing effective antimicrobial coatings.
Another strategy is the development of antimicrobial biomaterials that can be applied as coatings, utilizing processes like self-assembly. mdpi.com These materials can be designed to have a high local concentration of the AMP, which induces stress on bacterial membranes and disrupts their organization. mdpi.com Furthermore, biomaterial carriers such as nanofibers, hydrogels, nanoparticles, and liposomes can protect AMPs from degradation and provide controlled release, enhancing their stability and bioavailability. acs.org
The development of such peptide-based biomaterials is a rapidly advancing field. nih.govnih.gov These materials offer excellent biocompatibility and biodegradability. nih.gov Future research should focus on optimizing the design of this compound-incorporated biomaterials to enhance their antimicrobial efficacy, stability, and longevity in clinical settings. researchgate.net
Table 1: Examples of Temporin Analogs and Their Applications in Biomaterials
| Temporin Analog | Biomaterial Application | Key Findings | Reference |
| Temporin-SHa | Coating on titanium surfaces | Successful grafting and inhibition of bacterial growth. | nih.govresearchgate.net |
| D-enantiomer of a Temporin analog | Coating on gold surfaces | Reduced bacterial adhesion by 50% and increased antibacterial activity. | mdpi.com |
| Temporin A | Combination with other AMPs on surfaces | Strong activity in inhibiting biofilm formation on polystyrene and central venous catheters. | infezmed.it |
Integration of Multi-Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of this compound's mechanisms of action and its effects on target organisms, the integration of multi-omics approaches is indispensable. frontlinegenomics.comfrontiersin.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to paint a complete picture of the biological processes involved. thermofisher.comnih.gov
A multi-omics strategy can elucidate the complex interactions between this compound and the host or pathogen at multiple molecular levels. nih.gov For example, proteomics can identify changes in protein expression in bacteria upon treatment with this compound. One study on Temporin-L revealed the downregulation of virulence factors in Staphylococcus aureus, suggesting that the peptide reduces the bacterium's virulence. nih.gov This finding was further supported by adhesion and invasion assays. nih.gov
Transcriptomics can reveal how this compound affects gene expression in target cells, providing insights into the pathways that are activated or inhibited. thermofisher.com Metabolomics, on the other hand, can identify changes in the metabolic profile of cells, offering clues about the physiological response to the peptide. thermofisher.com
By integrating these different "omics" datasets, researchers can build comprehensive models of this compound's activity. frontlinegenomics.com This approach can help to:
Identify novel molecular targets of the peptide.
Understand the mechanisms of resistance that might develop.
Discover biomarkers to predict the efficacy of this compound-based therapies.
Uncover previously unknown bioactivities.
The complexity of the data generated by multi-omics studies requires sophisticated bioinformatics tools for integration and analysis. frontlinegenomics.com The development and application of these tools will be crucial for translating multi-omics data into a deeper understanding of this compound and for accelerating its development as a therapeutic agent. nih.gov
Harnessing this compound for Resistance Management Strategies
The rise of antibiotic-resistant bacteria is a major global health threat, making the development of new antimicrobial strategies a priority. Antimicrobial peptides like this compound offer a promising avenue for managing resistance due to their unique mechanisms of action, which are less likely to induce resistance compared to conventional antibiotics. mdpi.com
One key strategy is the use of this compound in combination with traditional antibiotics. infezmed.it Synergistic effects have been observed when temporins are combined with antibiotics like imipenem, piperacillin, and linezolid. nih.govnih.govresearchgate.net The rationale behind this synergy is that the peptide can permeabilize the bacterial membrane, facilitating the entry of the antibiotic into the cell. mdpi.com For example, Temporin A has been shown to enhance the activity of Imipenem against Staphylococcus. infezmed.it Further studies are needed to explore the synergistic potential of this compound with a wide range of antibiotics against various multidrug-resistant pathogens.
Another approach is to harness the ability of temporins to combat biofilms. nih.gov Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. nih.gov Some temporin analogs have demonstrated the ability to inhibit biofilm formation and even eradicate mature biofilms. mdpi.comnih.gov A conjugate of a temporin analogue was shown to be effective against both planktonic and biofilm-associated methicillin-resistant S. aureus (MRSA). mdpi.com
Furthermore, the low propensity for developing resistance to AMPs is a significant advantage. nih.gov Studies have shown that even after prolonged exposure, bacteria like S. aureus did not develop resistance to a temporin-derived peptide. nih.gov Understanding the structural features of this compound that contribute to this low resistance potential is crucial for designing next-generation antimicrobial agents.
Table 2: Synergistic Effects of Temporins with Conventional Antibiotics
| Temporin | Antibiotic | Target Organism | Outcome | Reference |
| Temporin A | Imipenem | Staphylococcus | Enhanced antibacterial activity, reduced lethality in a mouse model. | infezmed.itnih.gov |
| Temporin L | Imipenem, Piperacillin | E. coli | Strong synergistic interaction observed. | researchgate.net |
| Temporin-1OLa | Linezolid | MRSA | Improved anti-biofilm capability. | nih.gov |
| A temporin peptide | Oxacillin | MRSP | Confirmed synergistic effect. | mdpi.com |
| Temporin A | Gentamicin | S. aureus biofilm | Significant enhancement of antibacterial activity against the biofilm. | nih.gov |
Ethical Considerations in Amphibian-Derived Peptide Research and Bioprospecting
The exploration of amphibian skin secretions for novel bioactive compounds like this compound, a practice known as bioprospecting, raises important ethical considerations. recentscientific.comacs.org As the demand for natural products grows, it is crucial to ensure that the discovery and commercialization of these resources are conducted in an ethical and sustainable manner. recentscientific.com
A primary ethical principle is obtaining Prior Informed Consent (PIC) from the communities and countries where the amphibians are sourced. recentscientific.com This ensures that local and indigenous populations are aware of and agree to the use of their biological resources and any associated traditional knowledge. recentscientific.com Many communities may lack the legal resources to navigate these agreements, making them vulnerable to exploitation. recentscientific.com
Furthermore, the issue of benefit-sharing must be addressed. When a commercially successful product is developed from a natural source, there should be a fair and equitable sharing of the benefits with the country and community of origin. This is a key principle of international agreements like the Nagoya Protocol.
Intellectual Property Rights (IPR) also present a significant ethical challenge. recentscientific.com There is a risk of "biopiracy," where companies or research institutions patent compounds derived from traditional knowledge without acknowledging or compensating the original knowledge holders. recentscientific.com
Finally, the conservation of amphibian biodiversity is a critical ethical concern. mdpi.com Many amphibian species are threatened by habitat loss, climate change, and disease. mdpi.com Research activities, including the collection of skin secretions, must be conducted in a way that does not harm the animals or their populations. sajs.co.za Ethical clearance from relevant institutional and conservation boards is a prerequisite for any research involving animals. sajs.co.za Promoting biodiversity conservation is not only vital for ecosystem health but also for ensuring the continued discovery of novel therapeutic agents from these valuable natural sources. mdpi.com
Q & A
Q. What methodologies quantify this compound’s off-target effects on eukaryotic cells without compromising assay sensitivity?
- Methodological Answer: Use high-content screening (HCS) with fluorescent probes for apoptosis, necrosis, and organelle stress. Compare cytotoxicity across cell types (e.g., hepatocytes, erythrocytes) using flow cytometry and LDH release assays . Apply toxicogenomic analysis to predict long-term risks .
Key Considerations for Data Reporting
- Structural Analysis : Always report solvent systems and temperature conditions in CD or NMR studies to enable replication .
- Ethical Compliance : For in vivo work, document IACUC-approved protocols and humane endpoints .
- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to quantify inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
